molecular formula C18H24N4O6S B2870370 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-00-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2870370
CAS No.: 850936-00-4
M. Wt: 424.47
InChI Key: LWYGHCMJFFJCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide belongs to a class of benzamide derivatives featuring a sulfamoyl group and a 1,3,4-oxadiazole ring. Its structure comprises:

  • A benzamide core substituted at the 4-position with a bis(2-methoxyethyl)sulfamoyl moiety.
  • A 1,3,4-oxadiazole ring at the N-terminus, substituted with a cyclopropyl group at the 5-position.

This structural architecture is characteristic of compounds designed for biological activity, particularly in antifungal and enzyme inhibition contexts, as seen in related molecules .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O6S/c1-26-11-9-22(10-12-27-2)29(24,25)15-7-5-13(6-8-15)16(23)19-18-21-20-17(28-18)14-3-4-14/h5-8,14H,3-4,9-12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYGHCMJFFJCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in sulfamoyl substituents and oxadiazole modifications. Key examples include:

Compound Name Sulfamoyl Substituents Oxadiazole Substituent Molecular Weight Key References
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide (Target Compound) Bis(2-methoxyethyl) 5-cyclopropyl Not provided -
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Bis(2-cyanoethyl) 5-cyclopropyl 414.44
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 5-(4-methoxyphenyl)methyl Not provided
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) 5-furan-2-yl Not provided
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Bis(2-cyanoethyl) 5-methoxymethyl Not provided
Key Observations:
  • Sulfamoyl Modifications: The target compound’s bis(2-methoxyethyl) group contrasts with cyanoethyl (), benzyl/methyl (LMM5), or cyclohexyl/ethyl (LMM11) substituents. Methoxyethyl groups likely enhance hydrophilicity compared to cyanoethyl or aromatic groups .
  • Oxadiazole Substitutions : The cyclopropyl group on the target compound introduces steric constraints distinct from LMM5’s bulky 4-methoxyphenylmethyl or LMM11’s planar furan-2-yl .

Physicochemical Properties

  • Molecular Weight: The cyanoethyl analog (414.44 g/mol) provides a benchmark; the target compound’s methoxyethyl groups may slightly increase its mass due to oxygen atoms .
Hypothetical Advantages of the Target Compound:
  • The cyclopropyl group may reduce metabolic degradation compared to LMM5’s benzyl substituent.
  • Methoxyethyl sulfamoyl groups could balance lipophilicity and solubility better than cyanoethyl or aromatic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.